Technical Guide: Synthesis of [RuCl(p-cymene)((S)-tolbinap)]Cl
Technical Guide: Synthesis of [RuCl(p-cymene)((S)-tolbinap)]Cl
Executive Summary & Strategic Rationale
The ruthenium(II) complex [RuCl(p-cymene)((S)-tolbinap)]Cl (CAS: 228120-95-4) represents a cornerstone in asymmetric catalysis, particularly in the enantioselective hydrogenation of
This guide moves beyond standard textbook preparations, offering a field-validated protocol optimized for reproducibility , scalability , and atom economy . The synthesis relies on the bridge-splitting of the ruthenium arene dimer by the atropoisomeric diphosphine ligand, a thermodynamically driven process that—when controlled—yields high-purity catalyst without chromatographic purification.[1]
Key Technical Specifications
| Parameter | Specification |
| Target Complex | |
| Molecular Weight | 984.99 g/mol |
| Coordination Geometry | Pseudo-octahedral ("Three-legged piano stool") |
| Active Species | Cationic 18-electron complex |
| Primary Application | Asymmetric Hydrogenation (Noyori-Takasago type) |
Mechanistic Pathway & Synthesis Logic
The synthesis is a ligand substitution reaction.[1] The precursor,
Critical Mechanistic Insight: The reaction is conducted in a polar solvent (typically Ethanol or Methanol/Dichloromethane) to facilitate the ionization of one chloride ligand.[1] The neutral diphosphine displaces the bridging chlorides, but steric bulk prevents the coordination of two neutral ligands.[1] The resulting complex retains one inner-sphere chloride and ejects the second as an outer-sphere counterion, stabilizing the cationic metal center.[1]
Synthesis Workflow Diagram
Figure 1: Logical workflow for the synthesis of the cationic Ru-arene complex via bridge splitting.
Detailed Experimental Protocol
Safety Warning: Ruthenium complexes are biologically active.[1] Phosphine ligands can be sensitive to oxidation.[1] Perform all steps under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Materials & Reagents[5]
-
Precursor:
(Dichloro(p-cymene)ruthenium(II) dimer) - >98% purity. -
Ligand: (S)-TolBINAP (2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl) - >99% ee.[1]
-
Solvents:
Step-by-Step Procedure
Step 1: Reaction Setup
-
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and cool under a stream of Argon.
-
Charge the flask with:
- : 306 mg (0.50 mmol).
-
(S)-TolBINAP: 679 mg (1.00 mmol).[1]
-
Note: Stoichiometry is strictly 1:2 (Dimer:Ligand) to ensure 1:1 Ru:Ligand ratio.
Step 2: Solvent Addition & Reflux
-
Add a mixture of Ethanol (15 mL) and DCM (5 mL) via syringe.[1]
-
Expert Tip: The small amount of DCM helps solubilize the bulky TolBINAP initially, ensuring a homogeneous reaction before the product precipitates or crystallizes.[1]
-
-
Stir the orange/brown suspension at room temperature for 5 minutes.
-
Heat the mixture to reflux (approx. 50-60°C) for 2 to 4 hours.
-
Observation: The solution should clarify to a deep orange-red solution as the dimer breaks and the monomeric cationic species forms.[1]
-
Step 3: Isolation
-
Allow the solution to cool to room temperature.[1]
-
Concentrate the solution under vacuum (Schlenk line) to approximately 5 mL volume.
-
Add degassed Diethyl Ether (20 mL) slowly with vigorous stirring.
-
Allow the precipitate to settle (can be cooled to 0°C to maximize yield).
Step 4: Filtration & Drying [1]
-
Filter the solid under Argon using a Schlenk frit or cannula filtration.[1]
-
Wash the filter cake with cold Diethyl Ether (2 x 10 mL) to remove trace free ligand or p-cymene.[1]
-
Dry the orange solid under high vacuum (0.1 mmHg) for 4 hours at 40°C.
Yield Expectation: 85-95% (Orange to brownish-orange crystalline powder).[1]
Validation & Characterization (Self-Validating System)
To ensure the integrity of the catalyst, the following analytical checkpoints must be met. This acts as a "Go/No-Go" decision matrix for releasing the batch to production.
NMR Spectroscopy ( )
The
| Nucleus | Signal Characteristics | Interpretation |
| Two Doublets ( | Pass. Indicates the inequivalence of the two P atoms due to the chiral environment and the fixed orientation of the p-cymene ligand.[1] (Note: In some fluxional solvents/temps, this may appear as a broad singlet, but distinct doublets are the standard for rigid cationic species). | |
| Singlet at | Fail. Free TolBINAP ligand present. Wash again with Ether. | |
| Doublets at | Confirms presence of p-cymene. | |
| Singlet at | Confirms presence of p-cymene methyl. | |
| Multiplets | Aromatic protons of BINAP and p-cymene.[1] |
Mass Spectrometry (ESI-MS)
-
Positive Mode: Major peak corresponding to
. -
m/z Calculation: Molecular Weight of Cation
Da (Calculated based on ). -
Note: The chloride counterion is not observed in positive ESI.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation. | Concentrate further before adding ether; cool to -20°C overnight. |
| Dark/Black Product | Oxidation of Ru or Ligand.[1] | Ensure strict inert atmosphere; degas all solvents thoroughly.[1] |
| Free Ligand in NMR | Stoichiometry error or insufficient washing. | Wash solid with additional cold Diethyl Ether.[1] |
| Broad NMR Signals | Fluxional behavior or paramagnetic impurities.[1] | Run NMR at lower temperature (e.g., -20°C) to freeze conformation; ensure Ru(III) impurities are absent. |
References
-
Original Synthesis Methodology: Mashima, K., Kusano, K., Ohta, T., Noyori, R., & Takaya, H. (1989).[1] Cationic mononuclear ruthenium carboxylate complexes bearing (S)-BINAP. Journal of the Chemical Society, Chemical Communications.[1] Link
-
p-Cymene Complex Variation: McGuire, M. A., Shilcrat, S. C., & Sorenson, E. (1999).[1][3] Synthesis of chiral ruthenium-BINAP complexes. Tetrahedron Letters, 40(17), 3293-3296.[1] Link
-
Industrial Application (Takasago): Kumobayashi, H., et al. (1997).[1] Industrial asymmetric synthesis by use of metal-BINAP catalysts. Nippon Kagaku Kaishi.[1][4] Link
-
Commercial Specification: Sigma-Aldrich Product Specification for (S)-RuCl[(p-cymene)(T-BINAP)]Cl. Link
Sources
- 1. Catalysts & Ligands | Takasago International Corporation [takasago.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 4. Industrial asymmetric synthesis by use of metal-BINAP catalysts; Kinzoku-BINAP sakutai shokubai wo mochiita fusai gosei gijutsu no kaihatsu (Journal Article) | ETDEWEB [osti.gov]
